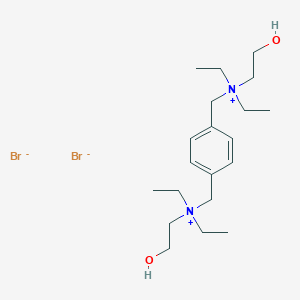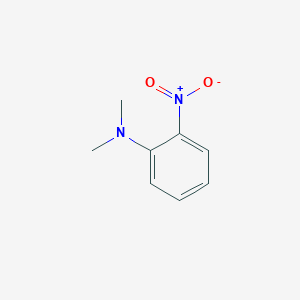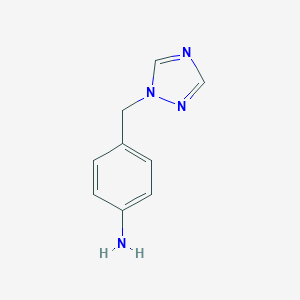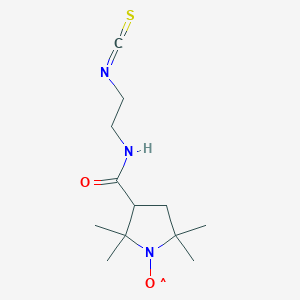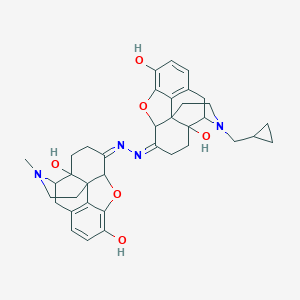
Oxymorphone-naltrexonazine
説明
Synthesis Analysis
The preparation of noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone, from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .Molecular Structure Analysis
Oxymorphone is a highly potent opioid analgesic indicated for the treatment of severe pain . Structurally, naltrexone is a cyclopropyl derivative of oxymorphone similar in structure to naloxone and nalorphine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naloxone and naltrexone, involve the generation of oxycodone from thebaine and subsequent N- and O-demethylation .科学的研究の応用
Pharmacologic and Biochemical Probing : Chloroxymorphamine and chlornaltrexamine, compounds related to Oxymorphone-naltrexonazine, have been studied for their potential as pharmacologic and biochemical probes of opioid receptors. Chloroxymorphamine shows narcotic agonist activity, while chlornaltrexamine exhibits antagonist activity (Caruso, Takemori, Larson, & Portoghese, 1979).
Pain Management Applications : Oxymorphone-naltrexonazine demonstrates antagonist properties, and its derivative, oxymorphone-3-methoxynaltrexonazine, is a potent analgesic. Both compounds show promise for use in opiate-based pain management (Galetta, Hahn, Nishimura, & Pasternak, 1987).
Opioid Receptor Binding : Research on oxymorphazone and naltrexazone, related to Oxymorphone-naltrexonazine, indicates that they demonstrate high affinity for opiate binding sites. Oxymorphazone's inhibition of receptor binding is reduced by sodium and potentiated by manganese, suggesting nuanced interactions at opioid receptors (Pasternak & Hahn, 1980).
Fluorescent Probes for Opioid Receptors : Studies involving fluorescein-conjugated oxymorphone, which is closely related to Oxymorphone-naltrexonazine, have revealed that these compounds mainly show agonist activity. Certain derivatives of naloxone and naltrexone show partial agonism, with specific compounds acting as antagonists (Koman, Einarsson, & Terenius, 1985).
Development of Safer Opioid Compounds : Research on 14-alkoxymorphinan derivatives, which include compounds like Oxymorphone-naltrexonazine, suggests their potential as safer, more efficacious, and non-addictive opioid compounds. This could lead to therapeutic opportunities for reducing complications and improving patient compliance in opioid therapies (Schmidhammer & Spetea, 2011).
Palladium-Catalyzed N-Demethylation and Intramolecular Acyl Transfer : A study has demonstrated a method for converting oxymorphone to naltrexone, a potent opioid antagonist, using palladium-catalyzed N-demethylation and intramolecular acyl transfer. This process underlines the chemical versatility and potential for creating varied compounds for medical applications (Machara, Cox, & Hudlický, 2012).
Safety And Hazards
Oxymorphone can cause serious side effects such as weak or shallow breathing, light-headed feeling, seizures, chest pain, severe vomiting, high levels of serotonin in the body, and low cortisol levels . Misuse of opioid medicine can cause addiction, overdose, or death . Naltrexone can also have side effects, and its use should be carefully monitored .
特性
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCFDHEUPTFGW-RFSISCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxymorphone-naltrexonazine | |
CAS RN |
110320-71-3 | |
| Record name | Oxymorphone-naltrexonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



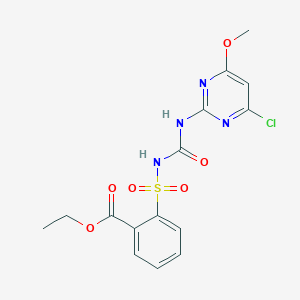
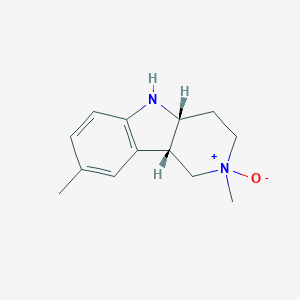

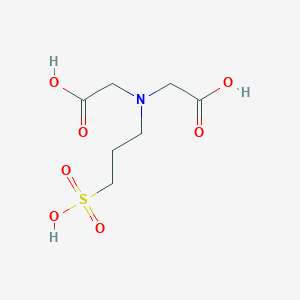
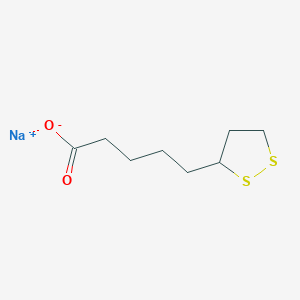
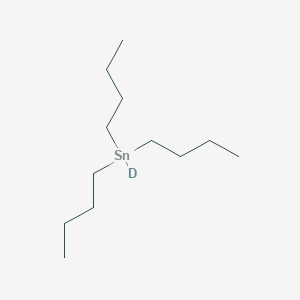
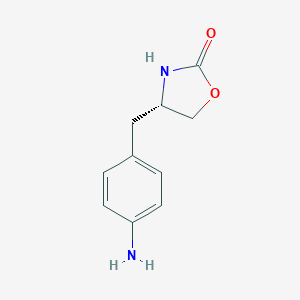
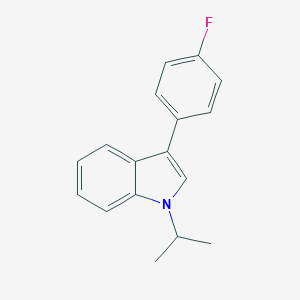

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
